molecular formula C9H18Cl2N4 B1404938 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride CAS No. 1216433-63-4

1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride

Cat. No.: B1404938
CAS No.: 1216433-63-4
M. Wt: 253.17 g/mol
InChI Key: NOTNUFZGHHWPQO-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C₉H₁₈Cl₂N₄. It is a derivative of piperazine and imidazole, which are both important heterocyclic compounds in medicinal chemistry. This compound is often used in scientific research due to its unique chemical properties and potential therapeutic applications .

Preparation Methods

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride typically involves the reaction of 1-ethylimidazole with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:

  • 1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride
  • 1-(1-ethyl-1H-imidazol-2-yl)piperazine monohydrochloride
  • 1-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride

These compounds share similar structural features but may differ in their chemical properties and biological activities.

Properties

IUPAC Name

1-(1-ethylimidazol-2-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c1-2-12-8-5-11-9(12)13-6-3-10-4-7-13;;/h5,8,10H,2-4,6-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTNUFZGHHWPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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